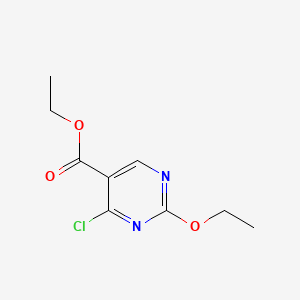
Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H11ClN2O3. It belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate typically involves the reaction of ethyl 2-amino-4-chloro-5-formylpyrimidine-6-carboxylate with ethanol under acidic conditions. The reaction is carried out at a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding pyrimidine N-oxides or reduced to yield dihydropyrimidines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium ethoxide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions (room temperature to 50°C).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate, ethyl 4-thio-2-ethoxypyrimidine-5-carboxylate, and ethyl 4-alkoxy-2-ethoxypyrimidine-5-carboxylate.
Oxidation and Reduction Reactions: Products include pyrimidine N-oxides and dihydropyrimidines.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Propiedades
Número CAS |
79614-52-1 |
|---|---|
Fórmula molecular |
C9H11ClN2O3 |
Peso molecular |
230.65 g/mol |
Nombre IUPAC |
ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H11ClN2O3/c1-3-14-8(13)6-5-11-9(15-4-2)12-7(6)10/h5H,3-4H2,1-2H3 |
Clave InChI |
GRLKBTHCYBPJBT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C(C(=N1)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Morpholin-4-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12909008.png)
![N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide](/img/structure/B12909011.png)
![Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride](/img/structure/B12909013.png)

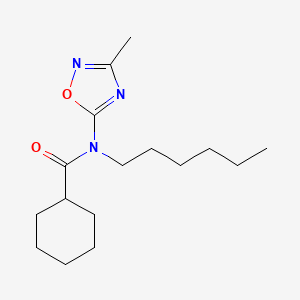

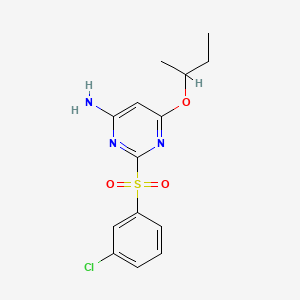


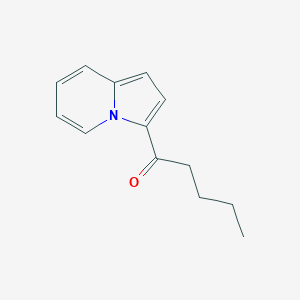
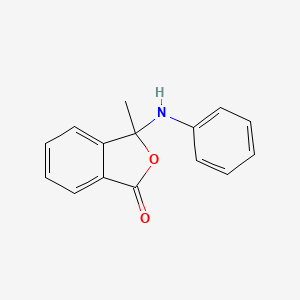

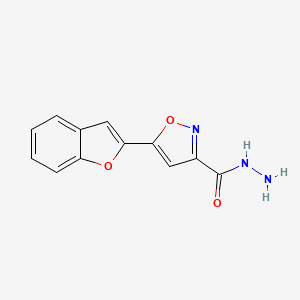
![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12909088.png)
